N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-19(2)15-16-8-11-7-12(3-4-13(11)18-15)17-14(20)10-5-6-21-9-10/h5-6,8-9,12H,3-4,7H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNAUWJMHBATJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide are currently unknown. This compound is a derivative of cyanoacetamide, which is known to be a precursor for heterocyclic synthesis and has been reported to have diverse biological activities. .
Mode of Action
It is known that cyanoacetamide derivatives can undergo a variety of condensation and substitution reactions. The compound’s interaction with its targets and any resulting changes would depend on the specific biological context and the nature of the targets.
Biological Activity
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20N4OS
- Molecular Weight : 316.4 g/mol
- CAS Number : 2097917-97-8
The compound features a tetrahydroquinazoline core linked to a thiophene moiety, which is known for enhancing biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells via intrinsic and extrinsic pathways. This was evidenced in studies where derivatives showed inhibition of cell proliferation in various cancer cell lines such as HeLa and A549 .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is hypothesized that it may inhibit key enzymes involved in inflammatory pathways:
- Inhibition of iNOS and COX-2 : Similar compounds have shown the ability to suppress inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression, leading to reduced nitric oxide production in response to inflammatory stimuli .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Signal Transduction Modulation : It potentially alters signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : By affecting ROS levels, the compound could influence oxidative stress responses in cells.
Study 1: Anticancer Activity Assessment
A study evaluated the anticancer efficacy of related quinazoline derivatives. The results indicated that compounds with structural similarities to this compound exhibited IC50 values comparable to established chemotherapeutics .
Study 2: Anti-inflammatory Mechanism Exploration
In another investigation focusing on anti-inflammatory effects, derivatives were tested in RAW 264.7 macrophages. Results showed significant inhibition of LPS-induced NO production and downregulation of inflammatory cytokines .
Data Summary Table
Comparison with Similar Compounds
Structural Analog: N-[2-(Dimethylamino)-5,6,7,8-Tetrahydroquinazolin-6-yl]-2-Methoxypyridine-3-Carboxamide
Key Differences :
- Substituent : The thiophene-3-carboxamide group in the target compound is replaced with a 2-methoxy-pyridine-3-carboxamide in this analog .
- Electronic Effects: Thiophene (sulfur-containing) versus pyridine (nitrogen-containing) alters electron density and aromatic interactions.
- Physicochemical Properties: Molecular Weight: 327.38 g/mol (pyridine analog) vs. Solubility: The methoxy group may enhance water solubility compared to the thiophene moiety.
Hypothetical Pharmacological Implications :
- Thiophene’s sulfur atom could improve membrane permeability due to increased lipophilicity.
- Pyridine’s nitrogen and methoxy groups might enhance interactions with polar residues in enzymatic targets (e.g., kinases).
Comparison with Tetrahydrocarbazole Derivatives (Patent-Based Analogs)
A patent () describes tetrahydrocarbazole derivatives, such as N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide, which share a tetrahydro-fused heterocyclic core but differ significantly in scaffold (carbazole vs. quinazoline) .
- Structural Divergence : Carbazoles feature a fused indole-benzene system, while quinazolines are diazabenzenes fused with a pyrimidine ring.
- Functional Groups : The patent compounds include chloro, fluoro, and methyl substituents, which are absent in the target quinazoline derivative.
- Biological Relevance : Carbazole derivatives are often explored for antitumor and anti-inflammatory activities, whereas quinazolines are more commonly associated with kinase inhibition.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Cytotoxicity Assay Relevance: The SRB assay () is a validated method for evaluating anticancer activity in vitro .
- Pharmacological Overlap with Traditional Compounds : and discuss沉香 (agarwood) and its analogs, highlighting substituent-dependent bioactivity (e.g., analgesic effects) . While unrelated structurally, this underscores the importance of substituent choice in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
